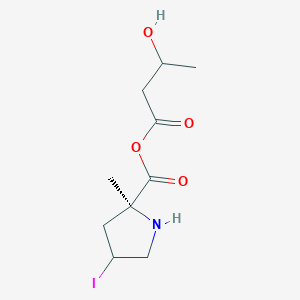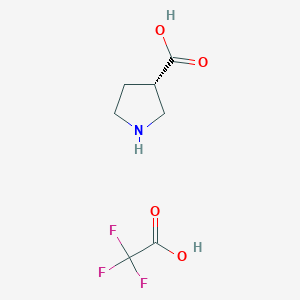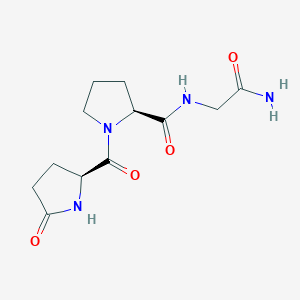
3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole is a complex organic compound featuring both oxazole and isoxazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be formed through the reaction of an amide with an aldehyde in the presence of a dehydrating agent. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
化学反应分析
Types of Reactions
3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism by which 3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Dimethylphenyl derivatives: Compounds with similar aromatic structures and functional groups.
Oxazole and Isoxazole derivatives: Other heterocyclic compounds with similar ring structures.
Uniqueness
The uniqueness of 3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole lies in its combined oxazole and isoxazole rings, along with the 2,6-dimethylphenyl group
属性
分子式 |
C26H24N2O2 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenyl)-4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-8-18(2)25(17)26-27-23(16-29-26)20-13-11-19(12-14-20)22-15-24(30-28-22)21-9-4-3-5-10-21/h3-14,23-24H,15-16H2,1-2H3 |
InChI 键 |
ZPOUBHSSQZZXKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2=NC(CO2)C3=CC=C(C=C3)C4=NOC(C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)

![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)


![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)


![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)

![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)


